Aziridin-1-yl(cyclohexyl)methanone

Description

BenchChem offers high-quality Aziridin-1-yl(cyclohexyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aziridin-1-yl(cyclohexyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

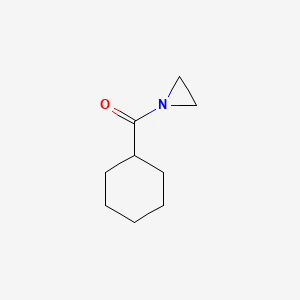

Structure

3D Structure

Properties

CAS No. |

98223-95-1 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

aziridin-1-yl(cyclohexyl)methanone |

InChI |

InChI=1S/C9H15NO/c11-9(10-6-7-10)8-4-2-1-3-5-8/h8H,1-7H2 |

InChI Key |

ZCZHNDFVODJBBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC2 |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of Aziridin 1 Yl Cyclohexyl Methanone Derivatives

Antimicrobial and Antifungal Effects

Derivatives of aziridine (B145994) have demonstrated notable antimicrobial and antifungal properties. nih.govnih.govmdpi.comzsmu.edu.ua For instance, certain aziridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The methyl ester of azirinomycin, a related compound, exhibits broad-spectrum antibiotic activity. nih.gov The antifungal potential of aziridine-containing structures has also been documented, with some derivatives showing efficacy against various fungal strains. nih.govmdpi.com The lipophilicity of the cyclohexyl group in Aziridin-1-yl(cyclohexyl)methanone could potentially enhance its ability to penetrate microbial cell membranes.

Other Biological Effects

The aziridine moiety is present in several potent antitumor agents, such as Mitomycin C. wikipedia.orgnih.gov This has led to the investigation of numerous synthetic aziridines for their potential as anticancer drugs. nih.govnih.govontosight.ai The cytotoxic effects of these compounds are often linked to their ability to crosslink DNA. nih.gov

Mechanism of Action

The biological effects of Aziridin-1-yl(cyclohexyl)methanone and related N-acylaziridines are primarily attributed to their electrophilic nature, which allows them to function as alkylating agents. nih.govnih.gov

The strained aziridine (B145994) ring is susceptible to nucleophilic attack by biological macromolecules, most notably DNA. nih.gov The nitrogenous bases of DNA, with their nucleophilic sites, can react with the electrophilic carbons of the aziridine ring, leading to the formation of covalent adducts. This alkylation of DNA can disrupt its normal functions, such as replication and transcription, ultimately leading to cytotoxicity and the observed antimicrobial or antitumor effects. nih.gov The electron-withdrawing acyl group enhances the electrophilicity of the aziridine ring, making it a more potent alkylating agent compared to non-acylated aziridines. bioorg.org

Physicochemical Data

Below are tables detailing the key physicochemical properties of Aziridin-1-yl(cyclohexyl)methanone.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

Table 2: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value |

|---|---|

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| InChIKey | Not available |

Synthetic Utility of Aziridin 1 Yl Cyclohexyl Methanone As a Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The activated aziridine (B145994) ring is a potent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed to construct various nitrogen-containing heterocyclic systems, which are prevalent motifs in pharmaceuticals and natural products. osaka-u.ac.jpnih.govontosight.ai

The pyrrolidine (B122466) ring is a core structure in many biologically active compounds. osaka-u.ac.jpnih.govontosight.ai Aziridines serve as key precursors for pyrrolidine derivatives through several strategic pathways. One notable method involves the photo-promoted ring contraction of pyridines with silylborane, which proceeds through a vinylazomethine ylide intermediate to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govnih.gov These products are valuable synthons for creating more complex functionalized pyrrolidines. osaka-u.ac.jpnih.gov Another significant approach is the [3+2] cycloaddition reaction between azomethine ylides, which can be generated from aziridines, and various alkenes and alkynes to yield a diverse range of pyrrolidine structures. osaka-u.ac.jpnih.gov This method has been applied to synthesize spirocyclic pyrrolidines, such as 2-benzylazaspiro[4.4]nonanes, by reacting ethylidenecyclopentane (B1584536) derivatives with an in-situ generated N-benzyl azomethine ylide. researchgate.net

| Starting Material | Reagents | Key Intermediate | Product Type | Ref. |

| Pyridine | Silylborane, light (hν) | Vinylazomethine ylide | 2-Azabicyclo[3.1.0]hex-3-ene | osaka-u.ac.jpnih.gov |

| Ethylidenecyclopentane | Sarcosine, Paraformaldehyde | N-benzyl azomethine ylide | Spirocyclic Pyrrolidine | researchgate.net |

| Aziridine | Alkenes/Alkynes | Azomethine ylide | Substituted Pyrrolidine | osaka-u.ac.jpnih.gov |

This table summarizes different strategies to synthesize pyrrolidine derivatives using aziridine-related intermediates.

Imidazolidine derivatives, including imidazolidin-2-ones, are recognized for their pharmaceutical potential, with applications as antimicrobial and anticancer agents. nih.gov The synthesis of these systems can be achieved through strategies involving aziridine ring-opening. A one-pot, stereospecific method has been developed where the ring-opening of an aziridine, followed by a reaction with an amine and subsequent intramolecular cyclization with an aldehyde, yields imidazolidines with high stereoselectivity and yields up to 92%. nih.gov Domino reactions employing copper(II) and TBHP can also generate 1,3-imidazolidines from aziridines with high enantiomeric excess through a process involving C–H activation and C–N bond formation. nih.gov

Sultams, which are cyclic sulfonamides, are sulfur analogs of lactams and are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov Aziridines are instrumental in novel synthetic routes to these heterocycles. A modular, one-pot sequential strategy allows for the synthesis of 7-, 10-, and 11-membered benzo-fused sultams. acs.org This method involves the microwave-assisted ring-opening of an (o-fluoroaryl)sulfonyl aziridine with an amine or amino alcohol, followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. acs.org Furthermore, unsaturated sulfonamides can undergo rhodium-catalyzed intramolecular aziridination to produce the corresponding fused aziridine products in excellent yields, which can then be elaborated into more complex sultam structures. researchgate.net

| Reaction Type | Key Steps | Resulting Heterocycle | Ref. |

| One-Pot Sequential | Aziridine Ring Opening, Intramolecular SNAr | Benzo-fused Sultams (7-, 10-, 11-membered) | acs.org |

| Intramolecular Cycloaddition | Diels-Alder of vinylsulfonamides | γ- and δ-Sultams | researchgate.net |

| Rhodium-Catalyzed Aziridination | Intramolecular aziridination of unsaturated sulfonamides | Aziridine-fused Sultams | researchgate.net |

This table highlights methods for synthesizing medium-sized and fused sultams involving aziridines.

Stereocontrolled Introduction of Nitrogen-Containing Stereocenters

The ability to control stereochemistry is paramount in the synthesis of chiral drugs and complex natural products. Activated aziridines excel as chiral building blocks for the stereocontrolled introduction of nitrogenous stereocenters. nih.govresearchgate.net Diastereoselective aziridination reactions of substrates like 4-O-substituted cyclohexenones have been successfully employed in the synthesis of natural products. nih.govresearchgate.net

A powerful application is the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to produce 2-amino ethers. acs.orgnih.gov This transformation proceeds with high diastereoselectivity, particularly with primary and secondary alcohols, and the stereochemical outcome is consistent with an SN2-like mechanism involving an inversion of configuration. acs.orgnih.gov This methodology has been applied to the synthesis of the neuraminidase inhibitor A-315675, demonstrating its utility in creating complex, stereochemically rich molecules. nih.gov

Application in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single pot, enhancing synthetic efficiency and atom economy. nih.govnih.govbeilstein-journals.org Aziridines are excellent substrates for initiating such transformations due to the facile cleavage of their C-N bonds. nih.gov

The aziridine ring can be opened regioselectively by various nucleophiles, initiating a cascade of bond-forming events. For instance, a practical multicomponent method for synthesizing 1,3-oxazolidines from aziridines under neat conditions has been reported. nih.gov In another example, a model reaction between benzaldehyde, N-methyl hydroxylamine (B1172632) hydrochloride, and 2-phenyl-N-tosylaziridine in a stepwise multicomponent fashion afforded a 1,2,4-oxadiazinane derivative as a single diastereoisomer. nih.gov These reactions showcase the ability of aziridines to participate in complex transformations that rapidly build molecular complexity. nih.govmdpi.com

Generation of sp3-rich Scaffolds

In modern drug discovery, there is a significant emphasis on developing molecules with three-dimensional complexity, often referred to as sp3-rich scaffolds. These structures provide better spatial and steric interactions with biological targets compared to flat, aromatic compounds. The synthetic transformations involving Aziridin-1-yl(cyclohexyl)methanone and related activated aziridines are exceptionally well-suited for generating such scaffolds.

The conversion of flat aromatic rings, like pyridine, into non-planar, saturated pyrrolidine derivatives via ring contraction is a prime example of increasing the sp3 character of a molecule. osaka-u.ac.jpnih.govnih.gov Similarly, the construction of bicyclic and spirocyclic systems, such as the bicyclo[2.2.2]diazaoctane ring system or spiro-benzo-oxathiadiazecine-cyclohexane dioxides, inherently generates complex three-dimensional architectures from simpler precursors. acs.orgresearchgate.net The stereocontrolled reactions that produce multiple stereocenters, as seen in the synthesis of 2-amino ethers and various natural products, further contribute to the creation of diverse and intricate sp3-rich frameworks. nih.govacs.orgnih.gov

Future Research Directions and Perspectives

Exploration of Novel Reaction Modes and Reagents for Aziridin-1-yl(cyclohexyl)methanone

Future research could productively focus on uncovering new ways for Aziridin-1-yl(cyclohexyl)methanone to react. The high ring strain of the aziridine (B145994) ring (approximately 27 kcal/mol) makes it a prime candidate for a variety of ring-opening reactions. acs.org While nucleophilic ring-opening is a common pathway for activated aziridines, the exploration of radical-mediated transformations is a burgeoning field. acs.org For instance, the generation of N-aziridinyl radicals under mild photochemical conditions could enable the transfer of the "aziridinyl(cyclohexyl)methanone" group to olefins, a transformation currently underexplored. acs.org

Another promising area is the use of this compound in cycloaddition reactions. As a strained ring system, it could potentially participate as a three-atom component in formal [3+2] or other cycloadditions to construct more complex heterocyclic frameworks, a strategy that has been successfully applied to other activated aziridines. rsc.org The development of novel reagents, particularly those that can activate the aziridine ring under mild and selective conditions, would be crucial for expanding its synthetic utility.

Development of Next-Generation Catalytic Systems for Enhanced Selectivity

A significant challenge and opportunity in aziridine chemistry lie in controlling selectivity—specifically regioselectivity (which of the two ring carbons is attacked) and stereoselectivity (the 3D arrangement of the product). For a molecule like Aziridin-1-yl(cyclohexyl)methanone, which is prochiral, the development of catalytic systems for enantioselective transformations is of high importance.

Recent advances have seen the use of chiral catalysts based on transition metals like rhodium, copper, and palladium for asymmetric aziridination and ring-opening reactions. nih.govacs.org Future work could focus on designing catalysts specifically tailored for N-acyl aziridines bearing bulky aliphatic substituents like the cyclohexyl group. For example, planar chiral rhodium(III) indenyl catalysts have recently been shown to be effective for the enantioselective aziridination of unactivated alkenes and could potentially be adapted for reactions involving Aziridin-1-yl(cyclohexyl)methanone. acs.org Furthermore, cooperative bimetallic catalyst systems could offer unique reactivity and selectivity in ring-opening reactions, allowing for precise control over the reaction outcome. acs.org

Integration of Aziridine Chemistry into Sustainable and Green Synthesis Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on Aziridin-1-yl(cyclohexyl)methanone should prioritize the development of environmentally benign synthetic methods. This includes the use of greener solvents, such as cyclopentyl methyl ether (CPME), and the development of catalyst-free or organocatalytic systems to replace expensive and potentially toxic heavy metal catalysts. nih.gov

Flow chemistry presents another avenue for the sustainable synthesis and use of aziridines. nih.gov Conducting reactions in microfluidic reactors can improve safety, particularly when dealing with potentially unstable intermediates, and enhance reaction efficiency. Microwave-assisted synthesis is another green technique that could accelerate ring-opening reactions of aziridines. researchgate.net The development of electrochemical methods for aziridination, which can avoid the use of chemical oxidants and produce only hydrogen gas as a byproduct, represents a particularly exciting frontier.

Advanced Theoretical and Data-Driven Approaches for Predicting Aziridine Reactivity

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. ub.edu For Aziridin-1-yl(cyclohexyl)methanone, Density Functional Theory (DFT) calculations could be employed to model various reaction pathways, such as nucleophilic attack or cycloadditions. nih.gov These computational studies can provide valuable insights into transition state energies, reaction mechanisms, and the origins of regio- and stereoselectivity. acs.org

For example, computational models could predict the most likely site of nucleophilic attack on the aziridine ring and how the choice of nucleophile or catalyst influences this selectivity. acs.org As datasets on aziridine reactivity grow, machine learning and other data-driven approaches could be used to develop predictive models for the outcomes of reactions involving new aziridines like Aziridin-1-yl(cyclohexyl)methanone, accelerating the discovery of new synthetic methodologies. mit.edu

Q & A

Basic: What synthetic methodologies are employed for the preparation of Aziridin-1-yl(cyclohexyl)methanone?

Answer:

The synthesis of Aziridin-1-yl(cyclohexyl)methanone involves multi-step reactions. Key steps include:

- Aziridine Ring Formation : Cyclocondensation of amines with dihaloalkanes under basic conditions.

- Cyclohexylmethanone Assembly : Friedel-Crafts acylation using cyclohexane and acyl halides (e.g., acetyl chloride) catalyzed by Lewis acids (e.g., AlCl₃) .

- Coupling Reaction : Nucleophilic substitution between the aziridine derivative and cyclohexyl carbonyl intermediates, often mediated by Grignard reagents or organozinc compounds .

Purification is achieved via column chromatography (gradient elution with Et₂O/Pentane) or recrystallization to isolate high-purity product (>95%) .

Basic: How is the molecular structure of Aziridin-1-yl(cyclohexyl)methanone characterized in academic research?

Answer:

Structural characterization employs:

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while aziridine protons resonate as sharp singlets (δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 195.15) .

- X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are obtained .

Advanced: How can researchers resolve contradictions in reported biological activities of Aziridin-1-yl(cyclohexyl)methanone?

Answer:

Discrepancies often arise from assay variability or impurities. Methodological solutions include:

- Standardized Protocols : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT or ATP-based viability tests).

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., halogen-substituted derivatives) to isolate bioactive moieties. For instance, replacing cyclohexyl with phenyl enhances membrane permeability but reduces metabolic stability .

- Batch Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98% .

- Dose-Response Profiling : Test across multiple cell lines (e.g., HeLa, MCF-7) to identify model-specific effects .

Advanced: What experimental strategies optimize the yield of Aziridin-1-yl(cyclohexyl)methanone in multi-step syntheses?

Answer:

Yield optimization involves:

- Catalyst Screening : Compare FeCl₃ vs. AlCl₃ in Friedel-Crafts steps; AlCl₃ typically provides higher yields (75–85%) but requires strict anhydrous conditions .

- Temperature Control : Perform coupling reactions at –78°C to suppress aziridine ring-opening side reactions .

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of intermediates.

- Reaction Monitoring : TLC (silica gel, hexane/EtOAc 7:3) or in-situ IR tracks progress. Post-synthesis, flash chromatography (40–63 µm silica) isolates product with >90% recovery .

Advanced: How do structural modifications influence the compound’s reactivity and biological profile?

Answer:

Systematic modifications reveal:

- Electron-Withdrawing Groups (EWGs) : Nitro (–NO₂) substituents on the aziridine ring increase electrophilicity, enhancing alkylation of DNA nucleophiles (e.g., guanine N7) .

- Lipophilicity : Bulky cyclohexyl groups improve blood-brain barrier penetration (logP ≈ 2.8), whereas polar substituents (e.g., –OH) reduce bioavailability .

- Kinetic Studies : Stopped-flow techniques quantify reaction rates with glutathione (k ≈ 0.15 s⁻¹), predicting detoxification pathways .

- Computational Modeling : AutoDock Vina predicts binding to cytochrome P450 (ΔG ≈ –8.2 kcal/mol), guiding toxicity assessments .

Basic: What analytical techniques validate the purity of Aziridin-1-yl(cyclohexyl)methanone?

Answer:

Purity validation employs:

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Retention time ≈ 6.2 min .

- Elemental Analysis : Confirms C, H, N composition (theoretical: C 67.3%, H 8.8%, N 7.2%) .

- Melting Point : Sharp melting range (e.g., 98–100°C) indicates homogeneity .

Advanced: How is Aziridin-1-yl(cyclohexyl)methanone utilized in targeted drug delivery systems?

Answer:

The compound’s aziridine ring enables covalent binding to biomolecules. Applications include:

- Prodrug Design : Conjugation with anticancer agents (e.g., doxorubicin) via pH-sensitive linkers for tumor-specific activation .

- Polymer Functionalization : Grafting onto PEGylated nanoparticles enhances solubility and sustained release (e.g., 80% release over 72 hours in PBS) .

- Enzyme Inhibition : Irreversible inhibition of topoisomerase II via alkylation of active-site cysteine residues (IC₅₀ ≈ 1.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.